molecular formula C14H13ClN2O4S B1419407 Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate CAS No. 1193390-00-9

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate

Cat. No.: B1419407
CAS No.: 1193390-00-9
M. Wt: 340.8 g/mol
InChI Key: HUSQHYVRBXIJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is a useful research compound. Its molecular formula is C14H13ClN2O4S and its molecular weight is 340.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is a sulfonamide derivative. Sulfonamides primarily target the enzyme dihydropteroate synthetase (dihydrofolate synthetase) in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .

Mode of Action

The compound inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This competition prevents the normal substrate, PABA, from accessing the active site of the enzyme, thereby blocking the production of dihydrofolic acid . This inhibition is bacteriostatic in nature .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate biosynthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydrofolic acid, disrupting the production of tetrahydrofolic acid . Tetrahydrofolic acid is a vital cofactor in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the inhibition of this pathway leads to a halt in bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By blocking the synthesis of nucleic acids, the compound prevents bacteria from replicating their DNA and transcribing RNA, thereby halting their growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other substances in the environment, such as organic matter, can affect the compound’s bioavailability and degradation . Additionally, the pH of the environment can influence the compound’s solubility and stability . The compound’s efficacy can also be affected by the presence of bacterial resistance mechanisms, such as the production of alternative enzymes or efflux pumps .

Biochemical Analysis

Biochemical Properties

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in the folate synthesis pathway of bacteria . By inhibiting this enzyme, this compound can act as an antimicrobial agent. Additionally, this compound interacts with various proteins and enzymes, forming stable complexes that can alter their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

This compound has been shown to influence various cellular processes. In bacterial cells, it disrupts folate synthesis, leading to impaired DNA synthesis and cell division . This results in bacteriostatic effects, where the growth and proliferation of bacterial cells are inhibited. In mammalian cells, the compound can affect cell signaling pathways and gene expression by interacting with specific proteins involved in these processes. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression profiles and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves the inhibition of dihydropteroate synthase . This enzyme catalyzes the formation of dihydropteroate, a precursor in the folate synthesis pathway. By binding to the active site of the enzyme, the compound prevents the formation of dihydropteroate, thereby inhibiting folate synthesis. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, the compound may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth. Its stability and efficacy may decrease over time, necessitating careful storage and handling.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and allergic reactions. In some cases, high doses may lead to toxic effects on the liver and kidneys, highlighting the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its antimicrobial activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to form various metabolites . These metabolites can be further processed and excreted from the body. The compound’s interaction with enzymes such as cytochrome P450 can influence its metabolic flux and the levels of metabolites produced.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may accumulate in specific compartments, depending on its affinity for certain biomolecules. This localization can affect its activity and efficacy in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific organelles such as the mitochondria or the nucleus, where it can exert its effects on cellular function . Targeting signals and post-translational modifications can play a role in directing the compound to these compartments, enhancing its activity and specificity.

Properties

IUPAC Name

methyl 5-[(4-aminophenyl)sulfonylamino]-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSQHYVRBXIJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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